tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate
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Overview
Description
tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various indole-based compounds .
Biology and Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for further research in these areas .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a useful compound for developing new drugs .
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in cuttings.
Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is unique due to its specific structure, which combines the indole ring with a tert-butyl carbamate group. This combination enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDHFROSMQOBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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